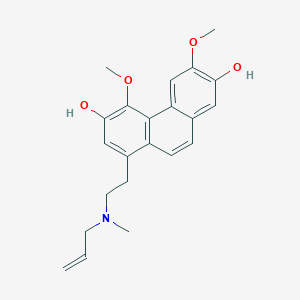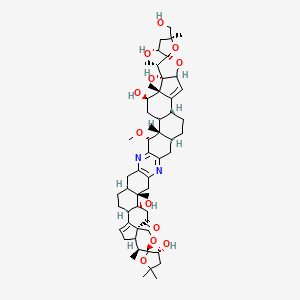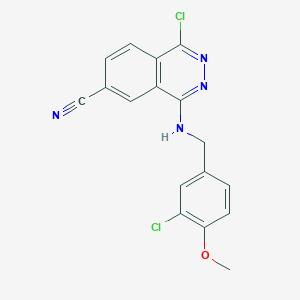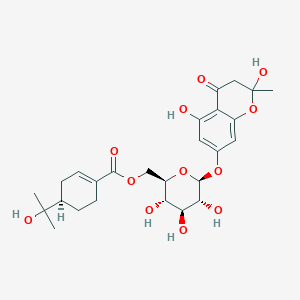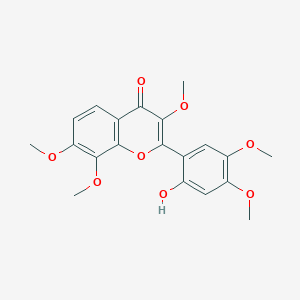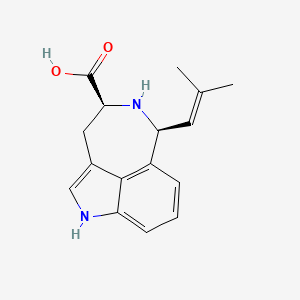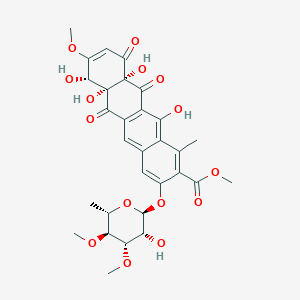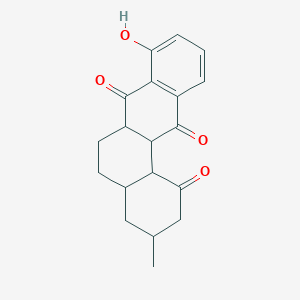![molecular formula C9H17BN2O3 B1248011 (2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide](/img/structure/B1248011.png)
(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(R)-1-L-prolylpyrrolidin-2-yl]boronic acid is an N-acylpyrrolidine obtained by formal condenstion of the carboxy group of L-proline and the secondary amino group of (R)-pyrrolidine-2-carboxylic acid. It has a role as an EC 3.4.* (hydrolases acting on peptide bond) inhibitor. It is a member of boronic acids, a N-acylpyrrolidine and a L-proline derivative.
Scientific Research Applications
Organocatalysts in Chemical Reactions
One significant area of application for compounds similar to (2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide is as organocatalysts in chemical reactions. Studies have shown that derivatives of prolinamides, including pyrrolidine and proline derivatives, are effective organocatalysts. For instance, prolinamides have been used to catalyze aldol reactions of cyclohexanone with 4-nitrobenzaldehyde, achieving high enantioselectivity (Panov et al., 2011). Similarly, research indicates that L-proline and its derivatives are valuable in several reactions due to their ability to facilitate catalysis with high recoverability and reusability (Gruttadauria, Giacalone, & Noto, 2008).
Synthesis and Structural Insights
The synthesis of prolinamide derivatives and their structural characterization are also crucial aspects of scientific research. Such studies provide insights into the molecular architecture and potential applications of these compounds. For instance, research on the facile synthesis of enantiomers of (pyrrolidin-2-yl)phosphonate from L-proline (Hirata, Kuriyama, & Onomura, 2011) and the crystal structure of pGlu-Pro-NH2 dipeptides (Wouters, Norberg, & Evrard, 1997) are examples of such research.
Potential Therapeutic Applications
While avoiding specifics on drug use and dosage, it is worth noting that prolinamide derivatives have been explored for potential therapeutic applications. For instance, analogues of L-prolyl-L-leucylglycinamide, which are structurally similar to prolinamides, have shown promise in enhancing dopamine receptor binding (Johnson, Rajakumar, & Mishra, 1986). Such findings point towards potential neurological applications of prolinamide-related compounds.
properties
Product Name |
(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide |
|---|---|
Molecular Formula |
C9H17BN2O3 |
Molecular Weight |
212.06 g/mol |
IUPAC Name |
[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
XSBZZZGVAIXJLD-YUMQZZPRSA-N |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@@H]2CCCN2)(O)O |
SMILES |
B(C1CCCN1C(=O)C2CCCN2)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C2CCCN2)(O)O |
synonyms |
1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid 1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, (D, L)-isomer 1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, (L, L)-isomer Pro-boroPro |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B1247929.png)
